Cas no 1936364-59-8 (4-(3-bromopropyl)-1-methylpiperidine)
4-(3-bromopropyl)-1-methylpiperidine Chemical and Physical Properties
Names and Identifiers
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- 4-(3-bromopropyl)-1-methylpiperidine
- Piperidine, 4-(3-bromopropyl)-1-methyl-
- 1936364-59-8
- EN300-1937987
-
- Inchi: 1S/C9H18BrN/c1-11-7-4-9(5-8-11)3-2-6-10/h9H,2-8H2,1H3
- InChI Key: FNWPOPAMZMTHFH-UHFFFAOYSA-N
- SMILES: N1(C)CCC(CCCBr)CC1
Computed Properties
- Exact Mass: 219.06226g/mol
- Monoisotopic Mass: 219.06226g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 97.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 3.2Ų
4-(3-bromopropyl)-1-methylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1937987-0.05g |
4-(3-bromopropyl)-1-methylpiperidine |
1936364-59-8 | 0.05g |
$707.0 | 2023-09-17 | ||
| Enamine | EN300-1937987-0.1g |
4-(3-bromopropyl)-1-methylpiperidine |
1936364-59-8 | 0.1g |
$741.0 | 2023-09-17 | ||
| Enamine | EN300-1937987-0.25g |
4-(3-bromopropyl)-1-methylpiperidine |
1936364-59-8 | 0.25g |
$774.0 | 2023-09-17 | ||
| Enamine | EN300-1937987-0.5g |
4-(3-bromopropyl)-1-methylpiperidine |
1936364-59-8 | 0.5g |
$809.0 | 2023-09-17 | ||
| Enamine | EN300-1937987-1.0g |
4-(3-bromopropyl)-1-methylpiperidine |
1936364-59-8 | 1g |
$1014.0 | 2023-06-02 | ||
| Enamine | EN300-1937987-2.5g |
4-(3-bromopropyl)-1-methylpiperidine |
1936364-59-8 | 2.5g |
$1650.0 | 2023-09-17 | ||
| Enamine | EN300-1937987-5.0g |
4-(3-bromopropyl)-1-methylpiperidine |
1936364-59-8 | 5g |
$2940.0 | 2023-06-02 | ||
| Enamine | EN300-1937987-10.0g |
4-(3-bromopropyl)-1-methylpiperidine |
1936364-59-8 | 10g |
$4360.0 | 2023-06-02 | ||
| Enamine | EN300-1937987-1g |
4-(3-bromopropyl)-1-methylpiperidine |
1936364-59-8 | 1g |
$842.0 | 2023-09-17 | ||
| Enamine | EN300-1937987-5g |
4-(3-bromopropyl)-1-methylpiperidine |
1936364-59-8 | 5g |
$2443.0 | 2023-09-17 |
4-(3-bromopropyl)-1-methylpiperidine Related Literature
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 4-(3-bromopropyl)-1-methylpiperidine
Comprehensive Overview of 4-(3-bromopropyl)-1-methylpiperidine (CAS No. 1936364-59-8): Properties, Applications, and Industry Insights
4-(3-bromopropyl)-1-methylpiperidine (CAS 1936364-59-8) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This brominated piperidine derivative serves as a versatile building block for synthesizing complex molecules, particularly in drug discovery and material science. Its molecular formula C9H18BrN combines a piperidine ring with a 3-bromopropyl side chain, enabling diverse reactivity patterns.
Recent trends in AI-driven drug discovery have amplified interest in compounds like 4-(3-bromopropyl)-1-methylpiperidine, as researchers seek novel pharmacophores for targeted therapies. The compound's structural flexibility makes it valuable for developing CNS-active compounds, a hot topic in neurological research. Analytical techniques such as HPLC purification and NMR characterization are typically employed to ensure the high purity required for research applications.
The synthetic utility of CAS 1936364-59-8 lies in its ability to participate in cross-coupling reactions, particularly Buchwald-Hartwig aminations and Suzuki-Miyaura couplings. These transformations are crucial for creating nitrogen-containing heterocycles, which constitute over 60% of FDA-approved small-molecule drugs. Researchers frequently search for "piperidine derivatives in drug design" and "bromopropyl group reactivity," reflecting the compound's relevance in modern medicinal chemistry.
From a material science perspective, this compound contributes to developing ionic liquids and catalysts. Its quaternizable nitrogen atom allows for the creation of phase-transfer catalysts, addressing growing demand in green chemistry applications. The 3-bromopropyl moiety enables polymer modification, making it valuable for creating functional materials with tailored properties.
Quality control of 4-(3-bromopropyl)-1-methylpiperidine requires strict monitoring of residual solvents and byproducts. Advanced analytical methods like GC-MS and LC-MS are commonly referenced in technical discussions about this compound. Current research explores its potential in bioorthogonal chemistry, particularly for probe development in cellular imaging studies.
The compound's storage stability and handling protocols are frequently discussed topics among researchers. Proper moisture control and temperature management are essential to maintain its reactivity. Industry professionals often search for "piperidine derivative storage conditions" and "bromopropyl compound stability," highlighting practical concerns in laboratory settings.
Emerging applications in agrochemical research have expanded the demand for 1936364-59-8. Its structural motifs appear in novel crop protection agents, aligning with global trends toward sustainable agriculture. The compound's chiral center also makes it interesting for developing stereoselective catalysts in asymmetric synthesis.
Regulatory aspects of 4-(3-bromopropyl)-1-methylpiperidine focus on REACH compliance and laboratory safety standards. While not classified as hazardous under current guidelines, proper personal protective equipment (PPE) is recommended during handling. The scientific community continues to investigate its metabolic pathways and environmental fate through ADME studies.
Future research directions may explore its potential in proteolysis-targeting chimeras (PROTACs) and click chemistry applications. The compound's structural modularity positions it as a valuable asset in fragment-based drug discovery, particularly for challenging targets like protein-protein interactions.
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